3-Isopropylpyridin-4-amine

Catalog No.
S3453440
CAS No.
90196-88-6
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropylpyridin-4-amine

CAS Number

90196-88-6

Product Name

3-Isopropylpyridin-4-amine

IUPAC Name

3-propan-2-ylpyridin-4-amine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3,(H2,9,10)

InChI Key

QCXAZPBETOAZBK-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CN=C1)N

Canonical SMILES

CC(C)C1=C(C=CN=C1)N

Pyrimidines

Porphyrin-Based Compounds

Anti-Inflammatory Agents

Treatment of Cognitive Disorders

3-Isopropylpyridin-4-amine is a heterocyclic compound characterized by a pyridine ring substituted with an isopropyl group at the 3-position and an amino group at the 4-position. Its molecular formula is C8H12N2C_8H_{12}N_2, indicating it contains eight carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. This compound typically appears as a white to off-white solid and is soluble in organic solvents such as methanol and dimethylformamide but poorly soluble in water.

Typical of amines and heterocycles:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides.
  • Acylation Reactions: It can undergo acylation to form amides, which can be important for synthesizing more complex molecules.
  • Hofmann Elimination: This reaction can convert 3-isopropylpyridin-4-amine into alkenes through the formation of quaternary ammonium salts, followed by elimination when heated with a strong base .

Research indicates that 3-isopropylpyridin-4-amine exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. Some derivatives of this compound have shown promising activity against certain types of cancer cells, particularly due to their ability to interact with specific protein targets involved in cell signaling pathways.

The synthesis of 3-isopropylpyridin-4-amine can be achieved through several methods:

  • Alkylation of Pyridine Derivatives: Starting from pyridine itself, an alkylation reaction can introduce the isopropyl group, followed by the introduction of the amino group through reduction or substitution reactions.
  • Direct Amination: Using appropriate amination techniques on substituted pyridines to introduce the amino group directly at the 4-position.
  • Multi-step Synthesis: Involves the formation of intermediates that are subsequently transformed into 3-isopropylpyridin-4-amine through various organic transformations .

3-Isopropylpyridin-4-amine has several applications across different fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals due to its biological activity.
  • Material Science: It can be incorporated into polymers or materials that require specific chemical properties.

Studies on 3-isopropylpyridin-4-amine have focused on its interactions with various biological targets:

  • Protein Binding: Investigations have shown that this compound can bind to certain proteins, influencing their activity and stability.
  • Receptor Modulation: It has been examined for its effects on neurotransmitter receptors, which may provide insights into its potential therapeutic uses.
  • Enzyme Inhibition: Research suggests it may inhibit specific enzymes involved in metabolic pathways, offering potential for drug development .

Several compounds share structural similarities with 3-isopropylpyridin-4-amine. Here are some notable examples:

Compound NameStructureKey Differences
6-Isopropylpyridin-3-amineC8H12N2Substituents at different positions (3 vs 6)
4-DimethylaminopyridineC8H10N2Contains dimethylamino group instead of isopropyl
N-(3-Aminopropyl)pyridin-4-amineC8H13N3Has an additional amino group at the propyl chain

The uniqueness of 3-isopropylpyridin-4-amine lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1.3

Dates

Modify: 2023-08-19

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